(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485205
InChI: InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

CAS No.:

Cat. No.: VC16485205

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name (2R)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Standard InChI InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1
Standard InChI Key FCSJBORCTWILJP-LLVKDONJSA-N
Isomeric SMILES COC1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Canonical SMILES COC1=CC=C(C=C1)CCCC(C(=O)O)N

Introduction

Molecular Architecture and Stereochemical Significance

Core Structural Features

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid possesses the molecular formula C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_{3} and a molecular weight of 223.27 g/mol . The pentanoic acid backbone (CH2CH2CH2CH(NH2)COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH}) is functionalized at the fifth carbon with a 4-methoxyphenyl moiety (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3), introducing aromaticity and electron-donating effects. The amino group at the second carbon establishes chirality, with the R-enantiomer demonstrating preferential binding in biological systems .

Comparative Analysis of Structural Analogues

The compound’s activity is contextualized against analogues with modified substituents:

Compound NameMolecular FormulaStructural VariationBiological Impact
2-Amino-5-(4-methylphenyl)pentanoic acidC12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_{2}Methyl instead of methoxy groupReduced polarity; altered receptor affinity
5-(4-Methoxyphenyl)pentanoic acidC12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3}Lacks amino groupDiminished enzyme interaction
(R)-2-Amino-5-(3-methoxyphenyl)pentanoic acidC12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_{3}Methoxy at meta positionShifted electronic distribution

These structural variations underscore the critical role of the para-methoxy and amino groups in mediating target engagement .

Synthetic Methodologies and Optimization

Biocatalytic Approaches

Recent advances in enantioselective synthesis leverage multi-step biocatalytic cascades. For example, tyrosine ammonia lyase (TAL)-mediated deamination of phenylalanine derivatives generates cinnamic acid intermediates, which undergo subsequent reduction and transamination to yield chiral amino acids . Applied to (R)-2-amino-5-(4-methoxyphenyl)pentanoic acid, this strategy could involve:

  • Substrate Functionalization: Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation.

  • Enantioselective Amination: Use of ω-transaminases (ωTAs) to install the amino group with >99% enantiomeric excess .

  • Acid-Base Workflow: Acidic hydrolysis of protective groups to yield the final pentanoic acid .

Chemical Synthesis Challenges

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While experimental data on melting/boiling points remain unpublished, predictive models suggest:

  • Aqueous Solubility: ~2.1 mg/mL (25°C, pH 7.4), driven by ionization of the carboxylic acid (pKa4.2\text{p}K_a \approx 4.2) and amino (pKa9.8\text{p}K_a \approx 9.8) groups.

  • Lipophilicity: Calculated logP = 1.3, indicating moderate membrane permeability .

Degradation Pathways

Forced degradation studies on analogous compounds reveal susceptibility to:

  • Acidic Hydrolysis: Cleavage of the methoxy group to phenol derivatives .

  • Oxidative Stress: Formation of sulfoxide or N-oxide byproducts under H2O2\text{H}_2\text{O}_2 exposure .

Industrial and Research Applications

Medicinal Chemistry Scaffolds

The compound serves as a precursor to:

  • Peptidomimetics: Incorporation into β-turn motifs for protease-resistant drug candidates.

  • Small Molecule Inhibitors: Functionalization of the amino group for kinase-targeted therapies .

Analytical Reference Standards

High-purity (>98%) (R)-enantiomer is employed in:

  • Chiral Chromatography: As a stationary phase modifier for enantiomer resolution.

  • Mass Spectrometry: Quantification of amino acid transport kinetics .

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